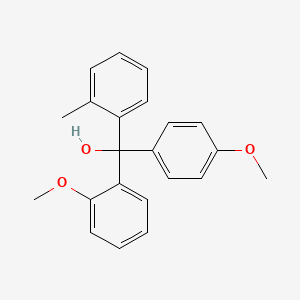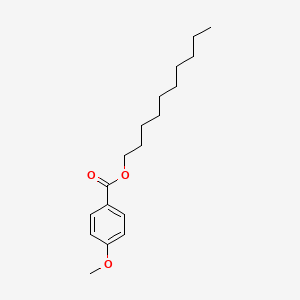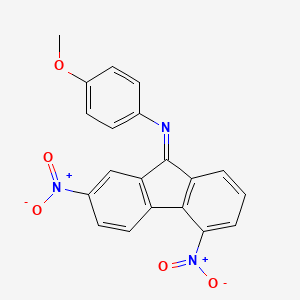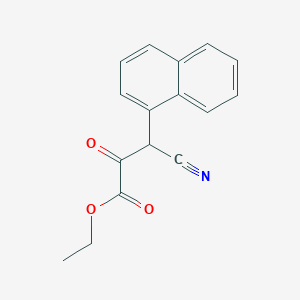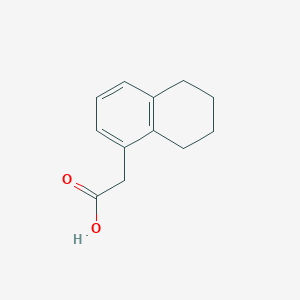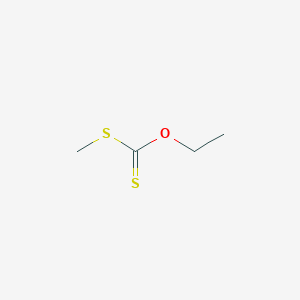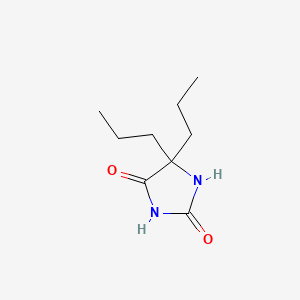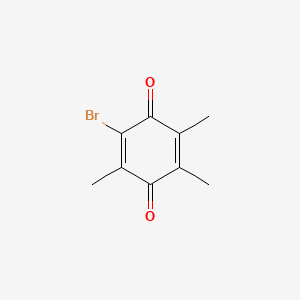
Bromotrimethyl-p-benzoquinone
Descripción general
Descripción
Bromotrimethyl-p-benzoquinone, also known as 2-Bromo-3,5,6-trimethyl-p-benzoquinone, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of p-benzoquinone, characterized by the presence of bromine and three methyl groups attached to the quinone ring. This compound is known for its strong oxidizing properties and is widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromotrimethyl-p-benzoquinone can be synthesized through the bromination of trimethylhydroquinone. The reaction typically involves the use of bromine or benzyltrimethylammonium tribromide as the brominating agent in an aqueous acetic acid medium at a temperature of around 40°C for approximately 5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Bromotrimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative under suitable conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Trimethylhydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bromotrimethyl-p-benzoquinone is extensively used in scientific research due to its unique chemical properties:
Chemistry: It serves as a powerful oxidizing agent in organic synthesis, facilitating various oxidation reactions.
Biology: The compound is used in studies related to redox biology and oxidative stress.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to modulate redox reactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of bromotrimethyl-p-benzoquinone involves its ability to undergo redox cycling. The compound can accept and donate electrons, making it an effective oxidizing agent. It interacts with various molecular targets, including thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. This redox activity is crucial in its applications in chemistry and biology .
Comparación Con Compuestos Similares
p-Benzoquinone: The parent compound of bromotrimethyl-p-benzoquinone, lacking the bromine and methyl groups.
Chlorotrimethyl-p-benzoquinone: Similar structure but with chlorine instead of bromine.
Trimethylhydroquinone: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity compared to its analogs. The methyl groups also contribute to its stability and solubility, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXCEMCFRJWMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288522 | |
| Record name | bromotrimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-68-6 | |
| Record name | p-Benzoquinone, bromotrimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bromotrimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


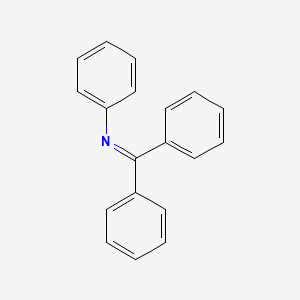

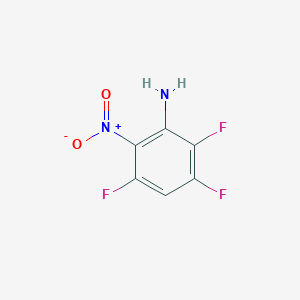
![7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1616702.png)
